molecular formula C13H10N2O2 B045572 methyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 3464-66-2

methyl 9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No. B045572
CAS RN: 3464-66-2
M. Wt: 226.23 g/mol
InChI Key: FRNCTTUBAHKEBZ-UHFFFAOYSA-N
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Description

“Methyl 9H-pyrido[3,4-b]indole-1-carboxylate” is a natural product found in Polygala tenuifolia, Nauclea diderrichii, and other organisms . It has a molecular formula of C13H10N2O2 .


Synthesis Analysis

A manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines . This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has subsequently been used as the key step in the synthesis of alangiobussinine and a closely related analogue .


Molecular Structure Analysis

The molecular structure of “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” is characterized by a molecular weight of 226.23 g/mol . The IUPAC name is methyl 9 H -pyrido [3,4-b]indole-1-carboxylate . The InChI code is 1S/C13H10N2O2/c1-17-13 (16)12-11-9 (6-7-14-12)8-4-2-3-5-10 (8)15-11/h2-7,15H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 9H-pyrido[3,4-b]indole-1-carboxylate” has a molecular weight of 226.23 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has two rotatable bonds .

Future Directions

The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .

properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCTTUBAHKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188208
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 9H-pyrido[3,4-b]indole-1-carboxylate

CAS RN

3464-66-2
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?

A1: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.

Q2: How is methyl 9H-pyrido[3,4-b]indole-1-carboxylate synthesized?

A2: A recent study [] highlights a novel synthetic route for methyl 9H-pyrido[3,4-b]indole-1-carboxylate. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:

    Q3: Where has methyl 9H-pyrido[3,4-b]indole-1-carboxylate been found in nature?

    A3: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.

    Q4: Why is there interest in developing synthetic routes for methyl 9H-pyrido[3,4-b]indole-1-carboxylate and related compounds?

    A4: The carboline ring system, inherent to methyl 9H-pyrido[3,4-b]indole-1-carboxylate, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].

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